molecular formula C14H18N4O2 B2782927 3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 734546-71-5

3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2782927
CAS No.: 734546-71-5
M. Wt: 274.324
InChI Key: GODPNSMQZPNGSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : Carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential against various bacterial and fungal species. For instance, novel benzimidazole derivatives exhibited significant antimicrobial properties, highlighting the versatility of carbohydrazide compounds in developing new antimicrobials (El-masry, Fahmy, & Abdelwahed, 2000).

  • Chemical Synthesis for Enzyme Inhibition : Research on the synthesis of new 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives from carbohydrate precursors revealed that many of these compounds exhibit inhibitory effects on the tyrosinase enzyme, which is crucial in melanin synthesis. This suggests potential applications in cosmetic and dermatological treatments (El-Sadek, Hassan, Abdelwahab, & Yacout, 2012).

Material Science and Molecular Design

  • Liquid Crystals and Supramolecular Chemistry : The structural motif of disubstituted phthalhydrazide units has been utilized in the design of supramolecular liquid crystals. These materials exhibit thermotropic columnar discotic phases, which are of interest for advanced materials science and nanostructuring applications (Suárez, Lehn, Zimmerman, Skoulios, & Heinrich, 1998).

Synthetic Chemistry

  • Synthetic Routes and Medicinal Significance : Research on the synthesis of medically significant compounds such as l-carnitine and GABOB from (S)-3-hydroxybutyrolactone by functional group priority switching demonstrates the intricate chemical manipulations possible with carbohydrazide functionalities. This approach involves transforming the lactone to an acyl hydrazide, underscoring the utility of carbohydrazide derivatives in synthetic organic chemistry (Wang & Hollingsworth, 1999).

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or create new compounds .

Properties

IUPAC Name

3-(3-methylbutyl)-4-oxophthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)7-8-18-14(20)11-6-4-3-5-10(11)12(17-18)13(19)16-15/h3-6,9H,7-8,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODPNSMQZPNGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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